Foreword: The β-Diketone Scaffold as a Cornerstone in Medicinal Chemistry
Foreword: The β-Diketone Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(3-thienyl)butanoate (CAS 1024611-24-2)
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones for the development of potent and selective therapeutic agents. The β-diketone moiety, and its ester and acid derivatives, represents one such "privileged structure." Its profound utility stems from a unique combination of electronic and steric properties, most notably its ability to exist in a dynamic keto-enol equilibrium and to act as a potent chelator of divalent metal ions within enzyme active sites. This guide focuses on a specific and highly valuable exemplar of this class: Ethyl 2,4-dioxo-4-(3-thienyl)butanoate. This compound is not merely a laboratory chemical; it is a critical building block and a direct precursor to pharmacophores that are at the forefront of antiviral and anticancer research. By understanding its synthesis, reactivity, and applications, researchers can unlock its potential for developing next-generation therapeutics.
Part 1: Core Chemical Identity and Physicochemical Characteristics
Molecular Overview
Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is a heterocyclic β-ketoester. The presence of the thiophene ring, a bioisostere of the phenyl ring, often imparts favorable metabolic properties and unique binding interactions in biological systems.
| Identifier | Value | Source |
| CAS Number | 1024611-24-2 | [1] |
| IUPAC Name | ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate | [1] |
| Molecular Formula | C₁₀H₁₀O₄S | [1] |
| Molecular Weight | 226.25 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| SMILES | O=C(OCC)C(CC(C1=CSC=C1)=O)=O | [1] |
Keto-Enol Tautomerism: The Key to Reactivity
A fundamental characteristic of Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. This equilibrium is crucial for its biological activity, particularly in its role as a metal-chelating pharmacophore in enzyme active sites.[2][3] The ability to chelate essential metal ions (like Mg²⁺ or Mn²⁺) is the mechanistic basis for the inhibition of enzymes such as HIV integrase.[4]
Caption: Figure 1: Keto-Enol Tautomerism of Ethyl 2,4-dioxo-4-(3-thienyl)butanoate.
Part 2: Synthesis, Mechanism, and Characterization
The Claisen Condensation: A Robust Synthetic Strategy
The most efficient and widely adopted method for synthesizing Ethyl 2,4-dioxo-4-(3-thienyl)butanoate and its analogs is the Claisen condensation .[5][6] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, between 3-acetylthiophene and diethyl oxalate.[7][8]
Causality of Reagent Choice:
-
Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of the ketone (3-acetylthiophene), forming a nucleophilic enolate.[9] Sodium ethoxide is the base of choice because it is non-nucleophilic towards the ester groups (preventing transesterification) and its conjugate acid (ethanol) is typically the reaction solvent.[5][6]
-
Anhydrous Conditions: The base is highly reactive with water. The presence of moisture would quench the base, halting the reaction and leading to low or no yield.[10]
Caption: Figure 2: Workflow for the synthesis of Ethyl 2,4-dioxo-4-(3-thienyl)butanoate.
Self-Validating Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl butanoates.[7][10]
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Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 10 mL of anhydrous ethanol. Carefully add sodium metal (10 mmol) in small portions, allowing it to react completely to form sodium ethoxide.
-
Reaction Initiation: To the stirred solution of freshly prepared sodium ethoxide, add a mixture of 3-acetylthiophene (10 mmol) and diethyl oxalate (10 mmol) dropwise at room temperature.
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Reaction Progression: Stir the reaction mixture overnight at ambient temperature. The formation of a precipitate (the sodium salt of the enolate) is often observed. Following the overnight stir, heat the mixture to reflux (approx. 80°C) for 30 minutes to ensure the reaction goes to completion.
-
Workup and Isolation: Cool the mixture to room temperature. Carefully acidify the reaction mixture by adding it to a beaker of ice containing dilute sulfuric acid until the pH is approximately 2. This step protonates the enolate, yielding the desired product.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
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Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid from ethanol to obtain the pure Ethyl 2,4-dioxo-4-(3-thienyl)butanoate. The purity can be validated by melting point determination and spectroscopic analysis.
Spectroscopic Characterization
While specific spectra for CAS 1024611-24-2 are not publicly available in the search results, the expected spectroscopic data can be reliably inferred from analogous compounds reported in the literature.[7][11]
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Ester: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -CH₂-).- Enolic Proton: A broad singlet around 7.0 ppm (1H, C=CH-), which is exchangeable with D₂O.- Methylene Protons: A singlet for the -CH₂- group in the keto form.- Thiophene Protons: Multiplets in the aromatic region (approx. 7.0-8.5 ppm) characteristic of a 3-substituted thiophene ring. |
| ¹³C NMR | - Ester Carbonyl: ~160-165 ppm.- Ketone Carbonyls: ~180-195 ppm.- Ethyl Group: ~14 ppm (-CH₃) and ~62 ppm (-CH₂-).- Thiophene Carbons: Signals in the range of ~125-145 ppm. |
| IR (KBr) | - Ester C=O Stretch: ~1730-1740 cm⁻¹.- Ketone C=O Stretch: ~1630-1680 cm⁻¹.- Enol O-H Stretch: A broad band from ~2900-3100 cm⁻¹. |
| Mass Spec (MS) | Expected m/z = 226.03 [M]⁺. |
Part 3: Critical Applications in Drug Discovery
The title compound is a valuable intermediate primarily because the β-dicarbonyl system is a key pharmacophore for a class of drugs known as integrase strand transfer inhibitors (INSTIs) .[4][12][13]
HIV-1 Integrase Inhibition
HIV-1 integrase is a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[4] The enzyme's active site contains two crucial magnesium ions (Mg²⁺). The β-diketo acid moiety, readily formed by the hydrolysis of esters like Ethyl 2,4-dioxo-4-(3-thienyl)butanoate, effectively chelates these metal ions, inactivating the enzyme and halting the viral replication cycle.[2][4]
Caption: Figure 3: Pharmacological action workflow for β-diketo acid-based HIV-1 integrase inhibitors.
Src Kinase Inhibition in Oncology
Beyond virology, the ethyl 2,4-dioxo-4-arylbutanoate scaffold has demonstrated utility in oncology. Src kinase is a proto-oncogene that, when overexpressed or mutated, is correlated with tumor growth and metastasis in various cancers.[7] Derivatives of this class have been synthesized and evaluated as Src kinase inhibitors, showing moderate activity.[7][8] This suggests that the scaffold can be further optimized to develop novel anti-cancer agents.
The Prodrug Advantage
While the β-diketo acid is the active form, its carboxylic acid group can lead to poor cell permeability. The ethyl ester form, as in the title compound, serves as a prodrug .[4][14] The more lipophilic ester can cross cell membranes more effectively. Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester to release the active diketo acid at the site of action, improving the drug's overall efficacy.[4]
Part 4: Safety, Handling, and Storage
As a prudent laboratory practice, Ethyl 2,4-dioxo-4-(3-thienyl)butanoate should be handled with appropriate care, following standard safety protocols for chemical reagents.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: Analogs are classified as flammable liquids. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media like dry chemical, CO₂, or alcohol-resistant foam.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Anhydrous conditions are preferred to prevent slow hydrolysis.
Part 5: References
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Zhan, P., Pan, C., Li, D., & Liu, X. (2012). Design and synthesis of novel β-diketo derivatives as HIV-1 integrase inhibitors. PubMed. [Link]
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Pomazenkova, M., Mykhailiuk, P., & Shishkin, O. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]
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Meade, E. A., & Tözser, J. (2015). Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. MDPI. [Link]
-
Patti, R., Marzaro, G., & Chilin, A. (2004). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. PubMed. [Link]
-
Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]
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ResearchGate. (2025). Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors | Request PDF. ResearchGate. [Link]
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The Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Cheméo. (2023). Chemical Properties of ethyl butanoate-d3. Cheméo. [Link]
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Wikipedia. Claisen condensation. Wikipedia. [Link]
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Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]
-
L.S.College, Muzaffarpur. (2020). Claisen condensation. L.S.College, Muzaffarpur. [Link]
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Chemical Society Reviews (RSC Publishing). (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]
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